Cas no 192189-16-5 (Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate)
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-butyl 3-bromopyrrolo[3,2-c]pyridine-1-carboxylate
- 1-Boc-3-bromo-5-azaindole
- AK147733
- n-boc-3-bromo-5-azaindole
- CDJLRWSJPXZDKY-UHFFFAOYSA-N
- PB27047
- FCH1622029
- AX8285142
- 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
- DB-363340
- DS-8790
- tert-Butyl3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- MFCD16877631
- SCHEMBL1710746
- AKOS022187731
- DTXSID10725515
- 192189-16-5
- A880333
- Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
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- MDL: MFCD16877631
- Inchi: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-6-14-5-4-10(8)15/h4-7H,1-3H3
- InChI Key: CDJLRWSJPXZDKY-UHFFFAOYSA-N
- SMILES: BrC1=CN(C(=O)OC(C)(C)C)C2C=CN=CC=21
Computed Properties
- Exact Mass: 296.01604g/mol
- Monoisotopic Mass: 296.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1
- XLogP3: 2.9
Experimental Properties
- Boiling Point: 388.8°C at 760 mmHg
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107440-1g |
tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 95%+ | 1g |
$173 | 2021-08-06 | |
| Chemenu | CM107440-5g |
tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 95%+ | 5g |
$552 | 2021-08-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25040-100mg |
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 100mg |
¥60.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25040-1g |
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 1g |
¥278.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25040-5g |
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 5g |
¥1282.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25040-250mg |
tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 250mg |
¥103.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MG029-200mg |
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 200mg |
216.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MG029-50mg |
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 50mg |
78.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MG029-1g |
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 1g |
864.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MG029-250mg |
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
192189-16-5 | 97% | 250mg |
276CNY | 2021-05-08 |
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Suppliers
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 192189-16-5): A Comprehensive Overview
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 192189-16-5) is a versatile and structurally unique compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical properties, synthetic routes, biological activities, and recent advancements in the study of Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate.
Chemical Structure and Properties
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a derivative of the pyrrolopyridine scaffold, characterized by a tert-butyl ester group at the C-1 position and a bromine atom at the C-3 position. The tert-butyl ester group provides enhanced stability and solubility, making it an ideal intermediate for further synthetic transformations. The bromine substituent at the C-3 position introduces electrophilic reactivity, which can be exploited in various coupling reactions to form complex molecular architectures.
The molecular formula of Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is C14H16BrN2O2, with a molecular weight of approximately 304.2 g/mol. The compound is typically obtained as a white crystalline solid and exhibits good thermal stability under standard laboratory conditions. Its solubility in common organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) makes it suitable for use in a wide range of chemical reactions.
Synthetic Routes and Applications
The synthesis of Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has been extensively studied due to its importance as a building block in the synthesis of bioactive molecules. One of the most common synthetic routes involves the condensation of 3-bromopyrrole with an appropriate aldehyde or ketone followed by cyclization to form the pyrrolopyridine core. The tert-butyl ester group can be introduced through esterification of the carboxylic acid intermediate using tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches to synthesizing Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce various functional groups at the C-3 position, expanding the scope of potential derivatives. Additionally, flow chemistry techniques have been utilized to improve reaction yields and reduce reaction times.
Biological Activities and Therapeutic Potential
The biological activities of Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been extensively investigated due to its structural similarity to known bioactive compounds. Studies have shown that pyrrolopyridines exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
In particular, derivatives of Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have shown promising results in preclinical studies as potential therapeutic agents for various diseases. For instance, certain derivatives have demonstrated potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. Additionally, some compounds have shown selective cytotoxicity against cancer cells while sparing normal cells, making them attractive candidates for further development as anti-cancer drugs.
Recent Research Highlights
The ongoing research on Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has yielded several important findings that highlight its potential applications in drug discovery and development. A recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of pyrrolopyridine derivatives as inhibitors of protein-protein interactions (PPIs). The results showed that certain derivatives exhibited high potency and selectivity against specific PPI targets involved in cancer progression.
Another notable study published in Organic Letters described a novel synthetic route to access substituted pyrrolopyridines using visible-light photoredox catalysis. This method offers a mild and efficient way to introduce functional groups at specific positions on the pyrrolopyridine scaffold, expanding the structural diversity of potential bioactive compounds.
Conclusion
Tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS No. 192189-16-5) is a valuable compound with significant potential in both academic research and pharmaceutical development. Its unique chemical structure and versatile synthetic properties make it an attractive intermediate for generating novel bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new insights into its biological activities and synthetic methodologies, further solidifying its importance in the field of medicinal chemistry.
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